3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-2-3-6-15(13)12-24-18-21-20-17-9-8-16(22-23(17)18)14-7-4-10-19-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLFUPBAUSNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly versatile. Key analogs and their structural variations include:
Table 1: Substituent Variations in Triazolo-Pyridazine Derivatives
*Calculated based on molecular formula C19H16N4S.
Key Observations:
- Halogenated Derivatives (e.g., BI81615) : The chloro-fluoro substitution enhances target binding via halogen bonds but may reduce solubility .
- Heterocyclic Replacements (e.g., Furan-2-yl) : Substituting pyridine with furan improves aqueous solubility (11.2 µg/mL at pH 7.4 in acetamide analogs) but reduces aromatic interactions .
Pharmacological and Functional Comparisons
Key Observations:
- Bromodomain Inhibition : Derivatives like STK635934 (IC50 = 0.8 µM) show that piperidine-carboxamide groups enhance binding, while the target compound’s pyridine may offer comparable π-π interactions .
- PEF(S) Binding : Sulfonamide analogs (e.g., BI81615) displace TNS, suggesting the target compound’s sulfanyl group may similarly engage allosteric sites .
Biological Activity
The compound 3-(3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine represents a novel addition to the class of triazolo-pyridazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Core Structure : A triazolo-pyridazine framework.
- Functional Groups : Contains a sulfanyl group and a methylphenyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole and pyridazine rings facilitates binding to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects such as antimicrobial, anticancer, and antiviral activities.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives on cancer cell lines. For example:
- Cytotoxicity Assays : Compounds have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds exhibited IC50 values ranging from 1.06 to 2.73 µM, indicating potent anticancer activity.
- Mechanism : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest at specific phases.
Case Studies
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Cytotoxicity Evaluation :
- A study reported that a derivative similar to our compound showed significant cytotoxicity against A549 cells with an IC50 value of 1.06 ± 0.16 µM. This suggests that modifications in the structure can enhance biological activity.
Compound Cell Line IC50 (µM) 12e A549 1.06 ± 0.16 12e MCF-7 1.23 ± 0.18 12e HeLa 2.73 ± 0.33 -
Antimycobacterial Activity :
- In vitro assays have indicated that certain triazolo derivatives exhibit MIC values as low as 0.5 µg/mL against Mtb, highlighting their potential as anti-tubercular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
